molecular formula C19H17BrN4O3 B2961340 (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284268-58-1

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2961340
CAS RN: 1284268-58-1
M. Wt: 429.274
InChI Key: PRNCJHKCLFCMEL-SRZZPIQSSA-N
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Description

(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H17BrN4O3 and its molecular weight is 429.274. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

This compound, like its analogs, is synthesized and characterized through various spectroscopic and computational methods. Its structural features, including the (E)-configuration of hydrazonoic groups, have been confirmed by techniques such as FT-IR, 1H & 13C NMR, ESI-MS, and single-crystal X-ray diffraction. Computational studies, including hybrid B3LYP/6-311++G** calculations, provide insights into its properties in different phases, suggesting low reactivity and high stability in solution. This foundational knowledge is crucial for exploring further applications in scientific research (Karrouchi et al., 2021).

Molecular Docking and Potential Biomedical Applications

Molecular docking studies have indicated that compounds with similar structures can potentially act as anti-diabetic agents. These findings highlight the importance of these compounds in designing new therapeutic agents, where their interaction with specific proteins, such as 4AMJ, can be leveraged to modulate biological activities relevant to diseases like diabetes (Karrouchi et al., 2021).

Corrosion Inhibition

Derivatives of carbohydrazide-pyrazole compounds have been investigated for their corrosion protection behavior on mild steel in acidic solutions. These studies reveal the compounds' effectiveness in forming protective layers on metal surfaces, which significantly enhances corrosion resistance. This application is of particular interest in industrial settings where metal preservation is critical (Paul et al., 2020).

Cytotoxicity and Anticancer Potential

Research into pyrazole and pyrazolone derivatives has uncovered their potential in exhibiting cytotoxic effects against various cancer cell lines, including lung and colorectal carcinomas. These compounds can induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer therapies (Sutradhar et al., 2017). The synthesis of novel derivatives and the exploration of their biological activities contribute to the ongoing search for effective cancer treatments.

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c1-2-27-15-5-3-4-12(9-15)16-10-17(23-22-16)19(26)24-21-11-13-8-14(20)6-7-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNCJHKCLFCMEL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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